Cetrorelix Acetate

Description

CETRORELIX ACETATE is a Protein drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1999 and has 2 investigational indications.

See also: Cetrorelix (has active moiety).

Properties

IUPAC Name |

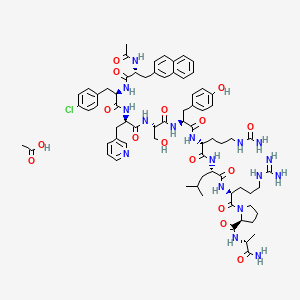

(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide;acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C70H92ClN17O14.C2H4O2/c1-39(2)31-52(61(94)82-51(15-9-28-77-69(73)74)68(101)88-30-10-16-58(88)67(100)79-40(3)59(72)92)83-60(93)50(14-8-29-78-70(75)102)81-63(96)54(34-43-20-25-49(91)26-21-43)86-66(99)57(38-89)87-65(98)56(36-45-11-7-27-76-37-45)85-64(97)55(33-42-18-23-48(71)24-19-42)84-62(95)53(80-41(4)90)35-44-17-22-46-12-5-6-13-47(46)32-44;1-2(3)4/h5-7,11-13,17-27,32,37,39-40,50-58,89,91H,8-10,14-16,28-31,33-36,38H2,1-4H3,(H2,72,92)(H,79,100)(H,80,90)(H,81,96)(H,82,94)(H,83,93)(H,84,95)(H,85,97)(H,86,99)(H,87,98)(H4,73,74,77)(H3,75,78,102);1H3,(H,3,4)/t40-,50-,51+,52+,53-,54+,55-,56-,57+,58+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFEFLCOCAHJBEA-ANRVCLKPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CCCNC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C.CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CCCNC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC3=CN=CC=C3)NC(=O)[C@@H](CC4=CC=C(C=C4)Cl)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)NC(=O)C.CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C72H96ClN17O16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701020705 |

Source

|

| Record name | Cetrorelix acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701020705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1491.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1631741-31-5, 145672-81-7 |

Source

|

| Record name | Cetrorelix monoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1631741315 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cetrorelix acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701020705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-acetyl-3-(2-naphthalenyl)-D-alanyl-4-chloro-D-phenylalanyl-3-(3-pyridinyl)-D-alanyl-L-seryl-L-tyrosyl-N5-(aminocarbonyl)-D-ornithyl-L-leucyl-L-arginyl-L-prolyl-, acetate (salt) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CETRORELIX MONOACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XPQ226310Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

The Core Mechanism of Cetrorelix Acetate in Pituitary Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism of action of Cetrorelix Acetate within pituitary gonadotroph cells. It details the competitive antagonism at the Gonadotropin-Releasing Hormone (GnRH) receptor, the subsequent blockade of intracellular signaling cascades, and the resulting inhibition of gonadotropin secretion. This document includes quantitative data on receptor binding, detailed experimental protocols for studying its effects, and visualizations of the key signaling pathways and experimental workflows.

Introduction: Cetrorelix Acetate as a GnRH Antagonist

Cetrorelix Acetate is a synthetic decapeptide that functions as a potent and direct competitive antagonist of the Gonadotropin-Releasing Hormone Receptor (GnRH-R).[1][2][3] Unlike GnRH agonists which initially stimulate and then downregulate the receptor, Cetrorelix immediately suppresses the pituitary's response to endogenous GnRH.[4] This rapid and reversible inhibition of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion makes it a cornerstone in various clinical applications, particularly in assisted reproductive technologies (ART) to prevent premature LH surges.[1][3][5][6]

Molecular Mechanism of Action

The primary action of Cetrorelix Acetate occurs at the plasma membrane of gonadotroph cells in the anterior pituitary gland.[1][2]

Competitive Binding to the GnRH Receptor

Cetrorelix competitively binds to the GnRH-R, a G-protein coupled receptor (GPCR), without activating it.[1][2][3] This binding physically obstructs the endogenous GnRH from docking with its receptor, thereby preventing the initiation of the downstream signaling cascade that leads to gonadotropin synthesis and release.[1]

Inhibition of the Gq/11 Signaling Pathway

The GnRH receptor is primarily coupled to the Gq/11 family of G-proteins.[7] Upon agonist binding, the activated Gq/11 protein stimulates phospholipase C (PLC). Cetrorelix, by preventing GnRH binding, inhibits this initial step.

The canonical GnRH signaling pathway, which is blocked by Cetrorelix, proceeds as follows:

-

Phospholipase C (PLC) Activation: Activated Gq/11 stimulates PLCβ.[7]

-

Second Messenger Production: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][5][7]

-

Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[5][7][8]

-

Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular calcium, activates various isoforms of protein kinase C (PKC).[1][7][8]

-

MAPK Pathway Activation: The activation of PKC and other signaling intermediates leads to the phosphorylation and activation of the mitogen-activated protein kinase (MAPK) cascades, including extracellular signal-regulated kinases (ERK1/2), c-Jun N-terminal kinases (JNK), and p38 MAPK.[1][2][7]

-

Gene Transcription and Gonadotropin Release: Activated MAPKs translocate to the nucleus and phosphorylate transcription factors, leading to the expression of genes encoding the common α-subunit and the specific β-subunits of LH and FSH. The elevated intracellular calcium also directly triggers the exocytosis of stored gonadotropins.[7]

By competitively inhibiting the initial binding of GnRH, Cetrorelix effectively prevents this entire signaling cascade, resulting in a rapid and dose-dependent suppression of LH and FSH secretion.[2][4]

Quantitative Data: Receptor Binding Affinity

The potency of Cetrorelix Acetate is reflected in its high binding affinity for the GnRH receptor. The following table summarizes key quantitative data.

| Compound | Parameter | Value | Cell/Tissue Type | Reference |

| Cetrorelix Acetate | IC50 | 1.21 nM | Not Specified | [9] |

| Cetrorelix Acetate | pIC50 | 8.7 | Not Specified | [10] |

| Cetrorelix Acetate | pKd | 8.9 | HEK293 cells | [10] |

| Cetrorelix Acetate | pKi | 10 | Not Specified | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of Cetrorelix Acetate in pituitary cells.

Radioligand Competitive Binding Assay

This assay quantifies the ability of Cetrorelix to compete with a radiolabeled ligand for binding to the GnRH receptor.

Objective: To determine the binding affinity (Ki or IC50) of Cetrorelix Acetate for the GnRH receptor.

Materials:

-

Pituitary cell membranes or whole pituitary cells (e.g., primary rat pituitary cells, or a cell line like αT3-1).

-

Radiolabeled GnRH analog (e.g., [125I]-Triptorelin or [3H]-GnRH).

-

Cetrorelix Acetate.

-

Binding buffer (e.g., 10 mM HEPES, 1 mM EDTA, 1 mM DTT, 0.1% BSA, pH 7.5).

-

Wash buffer (ice-cold PBS).

-

Scintillation fluid and counter or gamma counter.

-

Glass fiber filters.

Procedure:

-

Cell/Membrane Preparation: Prepare pituitary cell membrane homogenates or use intact pituitary cells in suspension.

-

Assay Setup: In a microcentrifuge tube, combine the pituitary cell membranes/cells, a fixed concentration of the radiolabeled GnRH analog, and varying concentrations of unlabeled Cetrorelix Acetate (from 10^-12 M to 10^-5 M).

-

Incubation: Incubate the mixture at 4°C for a sufficient time to reach equilibrium (e.g., 90-120 minutes).

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters under vacuum to separate the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a gamma or scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the log concentration of Cetrorelix. The IC50 value (the concentration of Cetrorelix that inhibits 50% of the specific binding of the radioligand) can be determined using non-linear regression analysis. The Ki can then be calculated using the Cheng-Prusoff equation.

Intracellular Calcium Measurement

This assay measures changes in intracellular free calcium concentration in response to GnRH and its inhibition by Cetrorelix.

Objective: To demonstrate that Cetrorelix blocks GnRH-induced increases in intracellular calcium.

Materials:

-

Pituitary cells (e.g., primary gonadotrophs or LβT2 cells).

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.

-

GnRH.

-

Cetrorelix Acetate.

-

Fluorescence microscope or plate reader with kinetic reading capabilities.

Procedure:

-

Cell Plating: Plate pituitary cells on glass-bottom dishes or microplates suitable for fluorescence imaging.

-

Dye Loading: Incubate the cells with a solution containing the calcium-sensitive dye (e.g., 2-5 µM Fura-2 AM) and Pluronic F-127 in HBSS for 30-60 minutes at 37°C.

-

Washing: Wash the cells with fresh HBSS to remove excess dye.

-

Baseline Measurement: Measure the baseline fluorescence of the cells.

-

Antagonist Pre-incubation: To test for inhibition, pre-incubate a subset of cells with Cetrorelix Acetate for a defined period (e.g., 10-15 minutes).

-

Stimulation: Add GnRH to the cells and immediately begin recording the fluorescence intensity over time. For Fura-2, this involves alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.

-

Data Analysis: Calculate the ratio of fluorescence intensities (e.g., 340/380 for Fura-2) to determine the relative changes in intracellular calcium concentration. Compare the response in cells treated with GnRH alone to those pre-treated with Cetrorelix.

Inositol Phosphate (IP) Accumulation Assay

This assay measures the production of inositol phosphates, a direct downstream product of PLC activation.

Objective: To show that Cetrorelix inhibits GnRH-stimulated PLC activity.

Materials:

-

Pituitary cells.

-

myo-[3H]-inositol.

-

Inositol-free DMEM.

-

Lithium chloride (LiCl) solution.

-

GnRH.

-

Cetrorelix Acetate.

-

Dowex AG1-X8 anion-exchange resin.

-

Formic acid.

-

Scintillation fluid and counter.

Procedure:

-

Cell Labeling: Incubate pituitary cells overnight with myo-[3H]-inositol in inositol-free medium to label the cellular phosphoinositide pools.

-

Washing: Wash the cells to remove unincorporated [3H]-inositol.

-

LiCl Pre-incubation: Pre-incubate the cells with a buffer containing LiCl for 10-20 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.

-

Antagonist Pre-incubation: For inhibition studies, pre-incubate cells with Cetrorelix Acetate.

-

Stimulation: Stimulate the cells with GnRH for a defined period (e.g., 30-60 minutes).

-

Lysis and IP Separation: Terminate the reaction by adding ice-cold formic acid. Separate the total inositol phosphates from free inositol and other cellular components using anion-exchange chromatography (Dowex columns).

-

Quantification: Elute the [3H]-IPs from the column and measure the radioactivity using a scintillation counter.

-

Data Analysis: Compare the amount of [3H]-IPs produced in response to GnRH in the presence and absence of Cetrorelix.

Western Blotting for Phosphorylated ERK (p-ERK)

This assay detects the activation of the MAPK pathway by measuring the phosphorylation of ERK.

Objective: To demonstrate that Cetrorelix blocks GnRH-induced ERK phosphorylation.

Materials:

-

Pituitary cells.

-

Serum-free medium.

-

GnRH.

-

Cetrorelix Acetate.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Protein assay kit (e.g., BCA).

-

SDS-PAGE gels and electrophoresis apparatus.

-

Transfer apparatus and PVDF membranes.

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Cell Culture and Serum Starvation: Culture pituitary cells and then serum-starve them overnight to reduce basal ERK phosphorylation.

-

Treatment: Pre-treat cells with Cetrorelix Acetate, followed by stimulation with GnRH for a short period (e.g., 5-15 minutes).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate it with the primary antibody against p-ERK1/2. Subsequently, incubate with an HRP-conjugated secondary antibody.

-

Detection: Detect the signal using a chemiluminescent substrate and an imaging system.

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 to confirm equal protein loading.

-

Data Analysis: Quantify the band intensities and express the p-ERK signal relative to the total ERK signal. Compare the levels of p-ERK in different treatment groups.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts discussed in this guide.

Caption: GnRH signaling pathway and the inhibitory action of Cetrorelix Acetate.

Caption: Workflow for a radioligand competitive binding assay.

References

- 1. researchgate.net [researchgate.net]

- 2. KEGG PATHWAY: map04912 [genome.jp]

- 3. pubcompare.ai [pubcompare.ai]

- 4. 4.12. Radioligand-Binding Assay [bio-protocol.org]

- 5. GnRH-Induced Ca2+ Signaling Patterns and Gonadotropin Secretion in Pituitary Gonadotrophs. Functional Adaptations to Both Ordinary and Extraordinary Physiological Demands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GnRH antagonist, cetrorelix, for pituitary suppression in modern, patient-friendly assisted reproductive technology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Signaling by G-protein-coupled receptor (GPCR): studies on the GnRH receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. cetrorelix | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

Downstream signaling pathways affected by Cetrorelix Acetate

An In-depth Technical Guide to the Downstream Signaling Pathways Affected by Cetrorelix Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cetrorelix Acetate is a potent and selective antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2] Its primary clinical application is in assisted reproductive technologies (ART) to prevent premature luteinizing hormone (LH) surges.[3][4] However, its mechanism of action extends beyond the pituitary-gonadal axis, with direct effects observed in various cell types, including cancer cells. This technical guide provides a comprehensive overview of the downstream signaling pathways modulated by Cetrorelix Acetate, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the molecular cascades involved.

Primary Mechanism of Action: Pituitary GnRH Receptor Antagonism

The principal mechanism of Cetrorelix involves competitive blockade of GnRH receptors on the anterior pituitary gonadotropes.[1][3] GnRH, a hypothalamic decapeptide, normally stimulates these G-protein coupled receptors (GPCRs) to initiate a signaling cascade that results in the synthesis and secretion of LH and follicle-stimulating hormone (FSH).[5][6] By binding to the GnRH receptor, Cetrorelix prevents the endogenous GnRH from initiating this cascade, leading to a rapid and reversible suppression of gonadotropin release.[2][4]

The canonical GnRH receptor signaling pathway, which is inhibited by Cetrorelix, is primarily coupled to the Gαq/11 G-protein.[6][7] Activation of Gαq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7] These second messengers trigger the release of intracellular calcium (Ca2+) and the activation of protein kinase C (PKC), respectively.[8] Downstream of PKC, the mitogen-activated protein kinase (MAPK) cascades, including the ERK and JNK pathways, are activated, ultimately leading to the transcription of gonadotropin subunit genes.[5][8]

Caption: Inhibition of pituitary GnRH receptor signaling by Cetrorelix Acetate.

Quantitative Data: Gonadotropin Suppression

The inhibitory effect of Cetrorelix on gonadotropin secretion is both rapid and dose-dependent. Clinical studies have quantified this suppression, providing valuable data for dosing regimens in ART protocols.

| Parameter | Cetrorelix Dose | Result | Citation |

| Onset of LH Suppression | 0.25 mg (single dose) | Within 2 hours | [3] |

| Onset of LH Suppression | 3 mg (single dose) | Within 1 hour | [3] |

| Prevention of Premature LH Surge | 3 mg (single dose) | 100% effective in a pilot study of 11 patients | [9] |

| Prevention of Premature LH Surge | 0.25 mg (daily) vs. Ganirelix | Comparable efficacy, no premature LH surge observed | [10][11] |

| Half-life | Single Injection | Approximately 30 hours | [1] |

Direct Effects on Non-Pituitary Tissues

Beyond its established role in the pituitary, Cetrorelix has been shown to exert direct effects on peripheral tissues, particularly on hormone-sensitive cancer cells. Intriguingly, in these cellular contexts, Cetrorelix, a classical antagonist at the pituitary level, can behave as an agonist, inducing antiproliferative and pro-apoptotic effects.[12][13]

This paradoxical effect suggests the involvement of different receptor subtypes or alternative downstream signaling pathways compared to those in gonadotropes.[12][14] Research indicates that in endometrial and ovarian cancer cells, the antiproliferative effects of Cetrorelix are not mediated through the conventional GnRH-I receptor.[14] The signaling in these cancer cells may be coupled to Gαi proteins, diverging from the Gαq/11 pathway dominant in the pituitary.[12]

Caption: Proposed direct signaling of Cetrorelix in cancer cells.

Quantitative Data: Antiproliferative Effects

In vitro studies using primary cell cultures from human prostate carcinomas and leiomyomas have quantified the direct impact of Cetrorelix on cell growth and extracellular matrix production.

| Cell Type | Treatment | Effect | Fold Change / Result | Citation |

| Prostate Carcinoma | Cetrorelix (5-20 ng/mL) | Reduction in cell growth rate | Concentration-dependent | [13] |

| Prostate Carcinoma | Cetrorelix (5-20 ng/mL) | Increase in DNA fragmentation (apoptosis) | Concentration-dependent | [13] |

| Leiomyoma | Cetrorelix (6 hours) | GnRHR1 gene expression | 0.5 ± 0.15-fold (decrease) | [15] |

| Leiomyoma | Cetrorelix (6 hours) | Versican V0 gene expression | 0.14 ± 0.07-fold (decrease) | [15] |

| Leiomyoma | Cetrorelix (120 hours) | COL1A1 protein production | 0.35 ± 0.07-fold (decrease) | [15] |

| Leiomyoma | Cetrorelix (120 hours) | Fibronectin protein production | 1.94 ± 0.08-fold (increase) | [15] |

Modulation of Other Signaling Pathways

Emerging research suggests that Cetrorelix may influence other critical signaling networks. A study in mouse ovaries demonstrated that Cetrorelix treatment affected the expression of specific members of the Wnt signaling pathway, which is crucial for follicular development and ovarian function. Specifically, Cetrorelix treatment was shown to decrease the expression of WNT4, FZD1, LRP-6, and CTNNB1 in a development-stage-dependent manner, suggesting a potential interaction with gonadotropin signaling during puberty and adulthood.[16]

Experimental Protocols

The findings described in this guide are based on a variety of in vitro and in vivo experimental methodologies. Below are representative protocols for key assays used to elucidate the effects of Cetrorelix.

Cell Proliferation (MTT) Assay

This colorimetric assay is used to measure the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in viable cells, providing an estimate of cell proliferation.

-

Cell Seeding : Plate cells (e.g., prostate cancer primary cells) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Treatment : Replace the medium with fresh medium containing various concentrations of Cetrorelix Acetate (e.g., 5, 10, 20 ng/mL) and a vehicle control.

-

Incubation : Incubate the plates for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization : Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Measurement : Read the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

DNA Fragmentation (Comet) Assay

This assay, also known as single-cell gel electrophoresis, is used to detect DNA damage and apoptosis at the level of individual cells.

-

Cell Preparation : Harvest cells after treatment with Cetrorelix. Mix a suspension of approximately 1x10^5 cells/mL with low-melting-point agarose.

-

Slide Preparation : Pipette the cell-agarose mixture onto a pre-coated microscope slide and allow it to solidify.

-

Lysis : Immerse the slides in a cold lysis buffer (containing high salt and detergents) to remove cell membranes and proteins, leaving behind the nuclear material (nucleoids).

-

Electrophoresis : Place the slides in an electrophoresis chamber with an alkaline buffer. Apply an electric field. Fragmented DNA (characteristic of apoptotic cells) will migrate away from the nucleoid, forming a "comet tail."

-

Staining and Visualization : Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green) and visualize using a fluorescence microscope.

-

Quantification : Use imaging software to measure the length of the comet tail and the intensity of DNA in the tail, which correlates with the level of DNA fragmentation.

Caption: A generalized workflow for in vitro analysis of Cetrorelix effects.

Conclusion

Cetrorelix Acetate's primary and best-understood downstream effect is the potent and rapid inhibition of the Gαq/11-PLC-MAPK signaling cascade in pituitary gonadotropes, leading to the suppression of LH and FSH secretion. This mechanism is fundamental to its clinical efficacy in preventing premature ovulation. However, a growing body of evidence reveals that Cetrorelix also directly impacts signaling pathways in non-pituitary tissues. Its ability to induce antiproliferative and pro-apoptotic effects in cancer cells, likely through alternative G-protein-coupled pathways, and its modulation of the Wnt signaling network, highlight complex and tissue-specific downstream activities. Further research into these non-canonical pathways is critical for expanding the therapeutic potential of GnRH antagonists and for a more complete understanding of their molecular pharmacology.

References

- 1. Cetrorelix in reproductive medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. drugs.com [drugs.com]

- 4. researchgate.net [researchgate.net]

- 5. Intracellular signaling pathways mediated by the gonadotropin-releasing hormone (GnRH) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular Mechanisms of Gonadotropin-Releasing Hormone Signaling: Integrating Cyclic Nucleotides into the Network - PMC [pmc.ncbi.nlm.nih.gov]

- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 8. Novel signaling pathways mediating the action of gonadotropin-releasing hormone - ProQuest [proquest.com]

- 9. Scheduled administration of a gonadotrophin-releasing hormone antagonist (Cetrorelix) on day 8 of in-vitro fertilization cycles: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [Effects of cetrorelix versus ganirelix in gonadotropin-releasing hormone antagonist cycles for preventing premature luteinizing hormone surges and on clinical outcomes of IVF-ET cycles] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Prospective, randomized trial comparing cetrorelix acetate and ganirelix acetate in a programmed, flexible protocol for premature luteinizing hormone surge prevention in assisted reproductive technologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Effect of leuprolide and cetrorelix on cell growth, apoptosis, and GnRH receptor expression in primary cell cultures from human prostate carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antiproliferative effects of the GnRH antagonist cetrorelix and of GnRH-II on human endometrial and ovarian cancer cells are not mediated through the GnRH type I receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Gonadotropin-releasing hormone (GnRH) agonist leuprolide acetate and GnRH antagonist cetrorelix acetate directly inhibit leiomyoma extracellular matrix production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The effect of GnRH antagonist cetrorelix on Wnt signaling members in pubertal and adult mouse ovaries - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of Cetrorelix Acetate for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Cetrorelix Acetate, a synthetic decapeptide antagonist of the gonadotropin-releasing hormone (GnRH). The methodologies detailed herein are based on established solid-phase peptide synthesis (SPPS) and subsequent purification by high-performance liquid chromatography (HPLC), aiming to furnish researchers with the necessary information to produce high-purity Cetrorelix Acetate for investigational use.

Overview of Cetrorelix Acetate

Cetrorelix Acetate is a potent inhibitor of gonadotropin secretion and is utilized in assisted reproductive technologies to prevent premature ovulation.[1][2] Its structure, as shown in Figure 1, comprises a sequence of ten amino acids, including several non-natural D-amino acids: Ac-D-Nal(2)-D-p-Cl-Phe-D-Pal(3)-Ser-Tyr-D-Cit-Leu-Arg-Pro-D-Ala-NH2.[3] The synthesis of such a complex peptide requires a meticulous, multi-step process to ensure the correct sequence and stereochemistry, followed by rigorous purification to remove closely related impurities.

Synthesis of Cetrorelix

The primary method for synthesizing Cetrorelix is the Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS) strategy.[4][5][6] This approach involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, typically a resin.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The general workflow for the SPPS of Cetrorelix is depicted in the following diagram:

Experimental Protocol for Solid-Phase Synthesis

The following protocol outlines the key steps in the solid-phase synthesis of Cetrorelix.

Materials and Reagents:

-

Rink Amide MBHA or Rink Amide AM resin[5]

-

Fmoc-protected amino acids (including Fmoc-D-Ala-OH, Fmoc-Pro-OH, Fmoc-Arg(Pbf)-OH, etc.)

-

Base: Diisopropylethylamine (DIEA) or 2,4,6-trimethylpyridine (TMP)[4]

-

Deprotection solution: 20% piperidine in dimethylformamide (DMF)[5]

-

Washing solvent: DMF

-

N-terminal acetylation reagent: Acetic anhydride

-

Cleavage cocktail: Trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (e.g., 95:2.5:2.5 v/v/v)[5]

-

Precipitation solvent: Cold methyl tert-butyl ether or diethyl ether[5]

Procedure:

-

Resin Preparation: Swell the Rink Amide resin in DMF in a peptide synthesis vessel.

-

First Amino Acid Coupling:

-

Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.

-

Wash the resin thoroughly with DMF.

-

Activate the first Fmoc-protected amino acid (Fmoc-D-Ala-OH) with a coupling agent and a base in DMF.

-

Add the activated amino acid solution to the resin and allow the coupling reaction to proceed.

-

-

Peptide Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the Cetrorelix sequence. To minimize racemization, especially for sensitive residues like L-arginine and L-serine, the use of HATU as a coupling agent with HOBt or HOAt as an additive and TMP as a base is recommended.[4]

-

N-terminal Acetylation: After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, acetylate the N-terminus using a reagent such as acetic anhydride.

-

Cleavage and Deprotection:

-

Wash the fully assembled peptide-resin with DMF and then with a solvent like dichloromethane.

-

Treat the dried resin with a cleavage cocktail (e.g., TFA/TIS/water) to cleave the peptide from the resin and simultaneously remove the side-chain protecting groups.[5]

-

-

Precipitation and Collection:

-

Filter the resin from the cleavage mixture.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether or methyl tert-butyl ether.[5]

-

Centrifuge or filter to collect the crude peptide.

-

Wash the crude product with cold ether to remove scavengers and byproducts.

-

-

Drying: Dry the crude Cetrorelix peptide under vacuum. The crude product can be dissolved in 30% acetic acid and lyophilized for storage before purification.[5]

Purification of Cetrorelix

The crude Cetrorelix peptide contains several impurities, including deletion sequences, incompletely deprotected peptides, and diastereomers.[2][5] Therefore, a robust purification step is essential to obtain a final product of high purity. The most common and effective method for purifying Cetrorelix is preparative reversed-phase high-performance liquid chromatography (RP-HPLC).[5][8]

Purification Workflow

The logical relationship between the steps in the purification of Cetrorelix Acetate is illustrated below.

Experimental Protocol for RP-HPLC Purification

Materials and Equipment:

-

Preparative HPLC system with a gradient pump and UV detector

-

Mobile Phase A: Water with an additive (e.g., 0.1% TFA or an appropriate buffer)

-

Mobile Phase B: Acetonitrile with the same additive as Mobile Phase A

-

Crude Cetrorelix peptide

-

Lyophilizer

Procedure:

-

Sample Preparation: Dissolve the crude Cetrorelix peptide in a suitable solvent, often a mixture of Mobile Phase A and B or an aqueous solution of acetic acid.[5] Filter the solution to remove any particulate matter.

-

Chromatographic Separation:

-

Equilibrate the preparative RP-HPLC column (e.g., a Eurospher C18 column, 250x16 mm, 10 µm) with the starting mobile phase composition.[5]

-

Load the filtered crude peptide solution onto the column.

-

Elute the bound peptides using a linear gradient of increasing acetonitrile concentration. A typical gradient might run from 15% to 40% acetonitrile over 75 minutes.[5]

-

Monitor the elution profile using a UV detector at a wavelength of 220 nm or 270 nm.[5][7]

-

-

Fraction Collection: Collect fractions corresponding to the main Cetrorelix peak.

-

Purity Analysis: Analyze the purity of the collected fractions using an analytical RP-HPLC system.

-

Pooling and Lyophilization: Pool the fractions that meet the desired purity specifications (typically >99%).[9][10]

-

Salt Exchange (if necessary): If TFA was used in the mobile phase, a salt exchange step may be required to convert the Cetrorelix trifluoroacetate salt to the acetate salt. This can be achieved using ion-exchange chromatography or by repeated lyophilization from an acetic acid solution.

-

Final Lyophilization: Lyophilize the pooled, pure fractions to obtain the final Cetrorelix Acetate as a white, fluffy powder.

Data Presentation

The following tables summarize key quantitative data related to the synthesis and purification of Cetrorelix Acetate.

Table 1: Synthesis and Purification Yields and Purity

| Parameter | Reported Value | Source |

| Overall Yield | Up to 40% | [9] |

| Purification Yield | Up to 80% | [10] |

| Final Purity | > 99% | [9][10][11] |

| Single Impurity Content | < 0.1% | [10] |

Table 2: RP-HPLC Purification Parameters

| Parameter | Description | Source |

| Column | Eurospher C18 (250x16 mm, 10 µm) | [5] |

| Reversed-phase C18 or C8 | [7] | |

| Poly-octadecane reverse phase silica gel | [10] | |

| Mobile Phase A | Water with 0.1% TFA | [5] |

| Sodium sulfate and trifluoroacetic acid in water | [10] | |

| Mobile Phase B | Acetonitrile with 0.1% TFA | [5] |

| Acetonitrile | [10] | |

| Gradient | 15–40% B over 75 min | [5] |

| Gradient from 5% to 25% B over 22 min | [10] | |

| Flow Rate | 15 ml/min (preparative) | [5] |

| Detection | 270 nm | [5] |

| 220 nm | [7] |

Characterization and Quality Control

The final Cetrorelix Acetate product should be thoroughly characterized to confirm its identity and purity. Standard analytical techniques include:

-

Analytical RP-HPLC: To determine the purity of the final product.

-

Mass Spectrometry (MS): To confirm the molecular weight of the peptide and to identify impurities. Electrospray ionization mass spectrometry (ESI-MS) is commonly used.[5]

-

Amino Acid Analysis: To verify the amino acid composition and concentration of the peptide.

Common impurities that can arise during synthesis include peptides with incomplete removal of side-chain protecting groups (e.g., Pbf from Arginine or tBu from Serine), deletion sequences, and diastereomers resulting from racemization.[4][5][6] Careful control of the synthesis and purification processes is crucial to minimize these impurities to acceptable levels.[4]

References

- 1. Identification and structural elucidation of a new cetrorelix methylene dimer impurity in cetrorelix acetate by using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cetrorelix Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Synthesis of Diastereomerically Pure Cetrorelix Acetate by Using Fmoc Solid-Phase Peptide Synthesis (SPPS) Strategy: A Commercially Viable Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 6. researchgate.net [researchgate.net]

- 7. CN101284863B - Preparation method of solid phase synthesis cetrorelix - Google Patents [patents.google.com]

- 8. ema.europa.eu [ema.europa.eu]

- 9. CN104892732A - Preparation method of cetrorelix - Google Patents [patents.google.com]

- 10. CN109467591B - Purification method of cetrorelix - Google Patents [patents.google.com]

- 11. US20190382447A1 - Process for the preparation of cetrorelix acetate - Google Patents [patents.google.com]

An In-depth Technical Guide to the Chemical Properties and Stability of Cetrorelix Acetate in Solution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetrorelix Acetate is a synthetic decapeptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2] It is utilized in assisted reproductive technologies to prevent premature luteinizing hormone (LH) surges in women undergoing controlled ovarian stimulation.[3] The stability of Cetrorelix Acetate in solution is a critical quality attribute, as degradation can impact its therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the chemical properties and stability of Cetrorelix Acetate in solution, with a focus on quantitative data, experimental protocols, and key degradation pathways.

Chemical and Physical Properties

Cetrorelix Acetate is a white to off-white, amorphous, and hygroscopic powder.[4] It is a linear decapeptide with a molecular weight of 1431.0 g/mol .[5]

Table 1: Chemical and Physical Properties of Cetrorelix Acetate

| Property | Value | Reference |

| Molecular Formula | C₇₀H₉₂ClN₁₇O₁₄ (free base) | [6] |

| Molecular Weight | 1431.0 g/mol | [5] |

| Appearance | White, amorphous powder | [4] |

| Solubility in Water | Approximately 8 mg/mL | [4][7] |

| Solubility in Water/Mannitol | Approximately 5 mg/mL | [4][7] |

| Solubility in other solvents | Slightly soluble in DMSO and methanol | [2] |

Stability in Aqueous Solution

Cetrorelix Acetate is known to be unstable in aqueous solutions, which has led to its formulation as a lyophilized powder for reconstitution.[4][7] The primary degradation pathways include hydrolysis, racemization, and aggregation.

pH-Dependent Stability

The stability of Cetrorelix Acetate in solution is highly dependent on the pH. Forced degradation studies have shown that the peptide is susceptible to degradation under both acidic and alkaline conditions.

Table 2: Summary of Cetrorelix Acetate Degradation under Hydrolytic Stress

| Stress Condition | Degradation (%) | Major Degradation Pathways | Reference |

| Acidic (e.g., 0.1 N HCl) | 5.8% | l-proline⁵ racemization, C-terminal deamidation | [8][9] |

| Alkaline (e.g., 0.1 N NaOH) | 18.9% | l-serine⁴ racemization, C-terminal deamidation | [8][9] |

Thermal Stability

Thermal stress also contributes to the degradation of Cetrorelix Acetate in solution, although to a lesser extent compared to pH-induced degradation.

Table 3: Summary of Cetrorelix Acetate Degradation under Thermal Stress

| Stress Condition | Degradation (%) | Reference |

| Solution at elevated temperature | 1.4% | [8][9] |

Photostability

Photostability testing is a critical component of stability studies. While specific quantitative data on the photostability of Cetrorelix Acetate in solution is limited in the public domain, it is recommended to conduct such studies according to ICH Q1B guidelines.[10][11] Typically, the drug substance and product are exposed to a light source that produces an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[10]

Aggregation

Cetrorelix Acetate has a tendency to aggregate and form gels in aqueous solutions, which can affect its bioavailability and administration.[4][7] The critical aggregation concentration for Cetrorelix has been reported to be approximately 0.04 mg/mL (or ~0.03 mM) in a buffered solution.[12][13][14]

Degradation Pathways

Forced degradation studies have identified three primary degradation pathways for Cetrorelix Acetate in solution:

-

l-proline⁵ racemization: This occurs predominantly under acidic conditions.[8][9]

-

l-serine⁴ racemization: This is observed exclusively under alkaline conditions.[8][9]

-

C-terminal deamidation: This degradation pathway occurs under both acidic and alkaline pH conditions.[8][9]

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting forced degradation studies on Cetrorelix Acetate in solution, based on ICH guidelines and published literature.

Objective: To identify potential degradation products and pathways, and to develop and validate a stability-indicating analytical method.

Stress Conditions:

-

Acid Hydrolysis:

-

Treat a solution of Cetrorelix Acetate (e.g., 1 mg/mL) with 0.1 N HCl.

-

Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

Neutralize the solution before analysis.

-

-

Alkaline Hydrolysis:

-

Treat a solution of Cetrorelix Acetate with 0.1 N NaOH.

-

Incubate at room temperature for a defined period (e.g., 8 hours).

-

Neutralize the solution before analysis.

-

-

Oxidative Degradation:

-

Treat a solution of Cetrorelix Acetate with 3% hydrogen peroxide.

-

Incubate at room temperature for a defined period (e.g., 24 hours).

-

-

Thermal Degradation:

-

Heat a solution of Cetrorelix Acetate at a specified temperature (e.g., 70°C) for a defined period (e.g., 48 hours).

-

Protect samples from light.

-

-

Photolytic Degradation:

-

Expose a solution of Cetrorelix Acetate to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

A control sample should be protected from light.

-

Analysis: Analyze all samples using a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method

The following HPLC method has been validated for the assay of Cetrorelix Acetate and its degradation products.[1][15][16][17]

Table 4: HPLC Method Parameters for Cetrorelix Acetate Analysis

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A gradient of Acetonitrile and Water, both containing Trifluoroacetic Acid (TFA) (e.g., 0.1%) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 275 nm |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

Visualizations

GnRH Receptor Signaling Pathway

Cetrorelix Acetate acts as an antagonist at the GnRH receptor, thereby inhibiting the downstream signaling cascade that leads to the release of LH and FSH.

Caption: GnRH Receptor Signaling Pathway and its Antagonism by Cetrorelix Acetate.

Experimental Workflow for Forced Degradation Study

Caption: Experimental Workflow for a Forced Degradation Study of Cetrorelix Acetate.

Conclusion

The chemical stability of Cetrorelix Acetate in solution is a multifaceted issue influenced by pH, temperature, and light. Understanding the degradation pathways and having robust analytical methods are paramount for the development of stable and effective drug products. This guide provides a foundational understanding for researchers and drug development professionals working with Cetrorelix Acetate, emphasizing the importance of comprehensive stability testing to ensure product quality and patient safety.

References

- 1. [PDF] Development and Validation of a Reversed-phase HPLC Method for Assay of the Decapeptide Cetrorelix Acetate in Bulk and Pharmaceutical Dosage Forms | Semantic Scholar [semanticscholar.org]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. ec.europa.eu [ec.europa.eu]

- 4. researchgate.net [researchgate.net]

- 5. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 6. Stability of Refrigerated Medications at Room Temperature: Implications for Transport, Delivery, and Patient Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ema.europa.eu [ema.europa.eu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. ema.europa.eu [ema.europa.eu]

- 11. fda.gov [fda.gov]

- 12. Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Development and Validation of a Reversed-phase HPLC Method for Assay of the Decapeptide Cetrorelix Acetate in Bulk and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Development and Validation of a Reversed-phase HPLC Method for Assay of the Decapeptide Cetrorelix Acetate in Bulk and Pharmaceutical Dosage Forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

In Vitro Characterization of Cetrorelix Acetate Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of Cetrorelix Acetate, a potent gonadotropin-releasing hormone (GnRH) antagonist. The document details the core bioactivity assays, experimental protocols, and the underlying signaling pathways, presenting a robust framework for its evaluation in a research and development setting.

Introduction

Cetrorelix Acetate is a synthetic decapeptide that acts as a competitive antagonist of the GnRH receptor (GnRHR).[1][2][3] By binding to GnRH receptors in the anterior pituitary gland, Cetrorelix effectively inhibits the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2][3][4] This mechanism of action makes it a crucial therapeutic agent in assisted reproductive technologies (ART) to prevent premature LH surges and in the management of hormone-sensitive cancers.[2][3] A thorough in vitro characterization is paramount to understanding its potency, selectivity, and functional effects.

Mechanism of Action and Signaling Pathway

Cetrorelix exerts its biological effect by competitively blocking the GnRH receptor, a G-protein coupled receptor (GPCR).[1][5] The binding of GnRH to its receptor primarily activates the Gq/11 protein signaling cascade.[6][7][8] This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][7] IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[6][7] The elevation of intracellular calcium and activation of PKC are key downstream events that ultimately lead to the synthesis and secretion of LH and FSH.[6] Cetrorelix, by competitively inhibiting the binding of GnRH, prevents the initiation of this signaling cascade, thereby suppressing gonadotropin release.[1][2]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of Cetrorelix? [synapse.patsnap.com]

- 3. Cetrorelix in reproductive medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cetrorelix | C70H92ClN17O14 | CID 25074887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Gonadotropin-releasing hormone receptor - Wikipedia [en.wikipedia.org]

- 6. Molecular Mechanisms of Gonadotropin-Releasing Hormone Signaling: Integrating Cyclic Nucleotides into the Network - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Gonadotropin-Releasing Hormone (GnRH) Receptor Structure and GnRH Binding - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Cetrorelix Acetate on Gonadotropin Dynamics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cetrorelix Acetate is a potent and selective gonadotropin-releasing hormone (GnRH) antagonist.[1] It is a synthetic decapeptide that has found significant application in reproductive medicine, primarily to prevent premature luteinizing hormone (LH) surges in women undergoing controlled ovarian stimulation for assisted reproductive technologies (ART).[2][3] This technical guide provides an in-depth analysis of the effects of Cetrorelix Acetate on the synthesis and secretion of gonadotropins, namely LH and follicle-stimulating hormone (FSH). It details the underlying mechanism of action, associated signaling pathways, quantitative effects on hormone levels, and typical experimental protocols employed in its evaluation.

Mechanism of Action

Cetrorelix Acetate functions as a competitive antagonist of the GnRH receptor.[3][4] The hypothalamic pulsatile secretion of GnRH is the primary trigger for the synthesis and release of LH and FSH from the gonadotropic cells of the anterior pituitary gland.[2][3][5] Cetrorelix Acetate competitively binds to these GnRH receptors on the pituitary cells, thereby blocking the endogenous GnRH from exerting its effects.[2][6][7] This blockade results in a rapid, dose-dependent, and reversible suppression of LH and FSH secretion.[2][8] Unlike GnRH agonists, which initially cause a "flare-up" of gonadotropin release before downregulating the receptors, Cetrorelix Acetate provides immediate inhibition of gonadotropin secretion.[4]

The primary clinical application of this mechanism is in preventing the premature LH surge that can occur during controlled ovarian stimulation.[7] By controlling the timing of ovulation, Cetrorelix Acetate allows for the retrieval of mature oocytes for fertilization.[3]

Signaling Pathways

The binding of GnRH to its G-protein coupled receptor on pituitary gonadotropes activates the phosphatidylinositol-calcium second messenger system, which in turn stimulates the synthesis and secretion of LH and FSH.[2][5] Cetrorelix Acetate competitively inhibits this pathway at the receptor level.

Figure 1: GnRH Receptor Signaling and Cetrorelix Acetate Inhibition.

Quantitative Data on Gonadotropin Suppression

The administration of Cetrorelix Acetate leads to a significant and dose-dependent suppression of gonadotropins. The following tables summarize the quantitative effects observed in clinical studies.

Table 1: Effects of Single Doses of Cetrorelix Acetate in Healthy Premenopausal Women

| Dose of Cetrorelix Acetate | Median Postponement of LH Surge (days) | Median Postponement of Ovulation (days) |

| 1 mg | 4.0 | 4.5 |

| 3 mg | 8.0 | 7.0 |

| 5 mg | 9.5 | 10.0 |

| Data adapted from a study in healthy premenopausal women who received a single subcutaneous dose on cycle day 8.[8] |

Table 2: Hormonal Suppression with Repeated Doses of Cetrorelix Acetate

| Daily Dose of Cetrorelix Acetate | Effect on LH | Effect on FSH | Effect on Testosterone (in males) |

| 0.25 mg | Initial suppression, then tendency to increase | Not significantly affected | - |

| 0.5 mg | Constant suppression | Constant suppression | - |

| 1.0 mg | Constant suppression | Constant suppression | - |

| 10 mg | Consistent suppression | Significant suppression to subnormal values | Suppression to castration level (<2 mmol/l) |

| Data compiled from studies in female and male volunteers.[9][10] |

Table 3: Efficacy in Preventing Premature LH Surge in Controlled Ovarian Stimulation

| Treatment Group | Incidence of Premature LH Surge |

| Cetrorelix Acetate (0.25 mg daily) | 4.8% (95.2% success rate) |

| Buserelin (GnRH agonist) | 2% (98% success rate) |

| Data from a comparative clinical trial.[9] |

Experimental Protocols

The evaluation of Cetrorelix Acetate's effects on gonadotropin synthesis and secretion involves both preclinical and clinical studies. Below are outlines of typical experimental protocols.

Preclinical Evaluation (In Vitro)

-

Objective: To determine the binding affinity and inhibitory concentration of Cetrorelix Acetate at the GnRH receptor.

-

Methodology:

-

Cell Culture: Culture of pituitary gonadotrope cell lines (e.g., LβT2 cells) that endogenously express the GnRH receptor.

-

Receptor Binding Assay: Competitive binding assays are performed using a radiolabeled GnRH analog and varying concentrations of Cetrorelix Acetate to determine the dissociation constant (Kd).

-

Functional Assay: Cells are stimulated with a known concentration of GnRH in the presence of varying concentrations of Cetrorelix Acetate. The secretion of LH and FSH into the culture medium is quantified using enzyme-linked immunosorbent assays (ELISA) or radioimmunoassays (RIA) to determine the half-maximal inhibitory concentration (IC50).[1]

-

Clinical Trial Protocol (Phase I - Pharmacodynamics)

-

Objective: To assess the pharmacodynamic effects and safety of single ascending doses of Cetrorelix Acetate in healthy volunteers.

-

Methodology:

-

Study Design: A randomized, single-blind, placebo-controlled, parallel-group design.[8]

-

Participants: Healthy, premenopausal women with regular menstrual cycles.[8]

-

Intervention: Administration of a single subcutaneous dose of Cetrorelix Acetate (e.g., 1, 3, or 5 mg) or placebo on a specific day of the menstrual cycle (e.g., day 8).[8]

-

Data Collection:

-

Endpoints:

-

Primary: Change in serum LH and FSH concentrations from baseline.

-

Secondary: Postponement of the LH surge and ovulation, safety, and tolerability.

-

-

Figure 2: Typical Workflow for a Phase I Clinical Trial of Cetrorelix Acetate.

Clinical Trial Protocol (Phase III - Efficacy in ART)

-

Objective: To compare the efficacy and safety of Cetrorelix Acetate with a standard GnRH agonist protocol for preventing premature LH surges in patients undergoing controlled ovarian stimulation for in vitro fertilization (IVF) or intracytoplasmic sperm injection (ICSI).

-

Methodology:

-

Study Design: A prospective, randomized, open-label, comparative study.[11]

-

Participants: Infertile patients undergoing ART.[11]

-

Intervention:

-

Cetrorelix Group: Ovarian stimulation with gonadotropins (rFSH or hMG) is initiated on day 2 or 3 of the menstrual cycle. Cetrorelix Acetate (0.25 mg daily) is administered subcutaneously starting on stimulation day 5 or 6 and continued until the day of human chorionic gonadotropin (hCG) administration.[12] Alternatively, a single 3 mg dose of Cetrorelix can be given.[11][12]

-

GnRH Agonist Group (Comparator): A standard long protocol with a GnRH agonist (e.g., buserelin) is used for pituitary downregulation before starting gonadotropin stimulation.[9]

-

-

Data Collection:

-

Monitoring of follicular growth by ultrasound.

-

Measurement of serum LH, E2, and progesterone levels.

-

-

Endpoints:

-

Primary: Incidence of premature LH surge (defined as LH > 10 IU/L).[11]

-

Secondary: Number of oocytes retrieved, fertilization rate, embryo quality, clinical pregnancy rate, and incidence of ovarian hyperstimulation syndrome (OHSS).

-

-

Conclusion

Cetrorelix Acetate is a well-characterized GnRH antagonist that effectively suppresses the synthesis and secretion of gonadotropins. Its mechanism of competitive antagonism at the pituitary GnRH receptor provides a rapid and reversible means of controlling LH and FSH levels. This pharmacological profile has established Cetrorelix Acetate as a cornerstone in modern ART protocols, offering a safe and effective strategy to prevent premature ovulation and optimize the outcomes of controlled ovarian stimulation. The quantitative data and experimental protocols outlined in this guide provide a comprehensive overview for researchers and drug development professionals working in the field of reproductive endocrinology and fertility treatment.

References

- 1. Cetrorelix Acetate | GnRH Antagonist: R&D Systems [rndsystems.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of Cetrorelix? [synapse.patsnap.com]

- 4. Cetrorelix in reproductive medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Articles [globalrx.com]

- 7. Cetrotide®: GnRH Antagonist for cycle control |Merck Group [hcp.merckgroup.com]

- 8. Pharmacodynamic effects and plasma pharmacokinetics of single doses of cetrorelix acetate in healthy premenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ema.europa.eu [ema.europa.eu]

- 10. Sustained suppression of serum LH, FSH and testosterone and increase of high-density lipoprotein cholesterol by daily injections of the GnRH antagonist cetrorelix over 8 days in normal men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Prospective, randomized trial comparing cetrorelix acetate and ganirelix acetate in a programmed, flexible protocol for premature luteinizing hormone surge prevention in assisted reproductive technologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. accessdata.fda.gov [accessdata.fda.gov]

Investigating the half-life of Cetrorelix Acetate in vivo

An In-Depth Technical Guide to the In Vivo Half-Life of Cetrorelix Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo pharmacokinetics of Cetrorelix Acetate, with a primary focus on its half-life. The document summarizes key quantitative data, details common experimental methodologies for its determination, and illustrates the underlying biological and experimental processes.

Quantitative Pharmacokinetic Data

The in vivo half-life of Cetrorelix Acetate is significantly influenced by the route of administration and the species being studied. The terminal half-life is notably longer following subcutaneous (SC) administration compared to intravenous (IV) injection, which indicates that the absorption rate from the injection site is a limiting factor for elimination.[1][2]

Table 1: Terminal Half-Life of Cetrorelix Acetate in Humans

| Administration Route | Dosing Regimen | Terminal Half-Life (t½) | Reference(s) |

| Intravenous (IV) | Single Dose | ~8-12 hours | [1][2][3] |

| Subcutaneous (SC) | Single Dose (0.25 - 5 mg) | ~30 hours (range of 24-40 hours) | [1][2][3][4][5] |

| Subcutaneous (SC) | Multiple Doses (0.25 - 1.0 mg) | 20 to 80 hours | [4][6] |

Table 2: Terminal Half-Life of Cetrorelix Acetate in Animal Models

| Species | Administration Route | Terminal Half-Life (t½) | Reference(s) |

| Rat | Intravenous (IV) | 1-2 hours | [1] |

| Rat | Subcutaneous (SC) | 7-14 hours | [1] |

Table 3: Key Pharmacokinetic Parameters of Cetrorelix Acetate in Humans

| Parameter | Value | Description | Reference(s) |

| Absolute Bioavailability (SC) | ~85% | The fraction of the administered dose that reaches systemic circulation. | [1][2][3][4][7] |

| Volume of Distribution (Vd) | ~1.1 L/kg | An indicator of how the drug is distributed throughout the body's tissues. | [1][2][3] |

| Plasma Protein Binding | ~86% | The extent to which Cetrorelix binds to proteins in the blood plasma. | [3][7] |

| Metabolism | Via Peptidases | Cetrorelix is broken down by peptide-cleaving enzymes. The primary metabolite is the (1-4) peptide fragment. | [1][8][9] |

| Excretion | Urine and Bile | The drug and its metabolites are eliminated from the body through both renal and biliary routes. | [1][3][9][10] |

Experimental Protocols for Half-Life Determination

The determination of the in vivo half-life of a peptide drug like Cetrorelix Acetate involves a standardized pharmacokinetic (PK) study. The following protocol is a synthesized representation of methodologies described in clinical trials.

Study Design

A typical study employs a randomized, controlled design.[11] Healthy volunteers are recruited and divided into groups, each receiving a specific dose of Cetrorelix Acetate or a placebo.[11] Both single-dose and multiple-dose regimens are often investigated to understand the drug's accumulation and steady-state kinetics.[6][7]

Drug Administration

-

Route: For half-life determination, both intravenous (IV) and subcutaneous (SC) routes are used.[1] The IV route provides a direct measure of elimination, while the SC route is the standard clinical route and provides data on absorption and elimination kinetics.[1][2]

-

Dosing: Doses typically range from 0.25 mg to 5 mg in clinical studies.[6][11] The drug is supplied as a lyophilized powder and reconstituted with sterile water for injection immediately before administration.[4][10]

Sample Collection

-

Matrix: Blood is the primary biological matrix collected.

-

Procedure: Venous blood samples are drawn into heparinized tubes at multiple time points.[12] A typical schedule includes a pre-dose sample, followed by frequent sampling in the initial hours post-administration (e.g., 0.5, 1, 2, 4, 8 hours) and less frequent sampling at later time points (e.g., 24, 48, 72, 96 hours) to accurately capture the absorption, distribution, and elimination phases.[11][12][13]

-

Processing: The collected blood is centrifuged to separate the plasma, which is then stored at -80°C until analysis.[12]

Bioanalytical Method

-

Assay: The concentration of Cetrorelix in plasma samples is most commonly quantified using a validated Radioimmunoassay (RIA) .[1][6][11][13] This method offers high sensitivity and specificity for the peptide.

-

Procedure (RIA):

-

Incubation: Plasma samples, a known amount of radiolabeled Cetrorelix, and a specific anti-Cetrorelix antibody are incubated together.

-

Competition: The unlabeled Cetrorelix from the sample competes with the radiolabeled Cetrorelix for binding to the limited number of antibody sites.

-

Separation: The antibody-bound Cetrorelix is separated from the unbound fraction.

-

Detection: The radioactivity of the antibody-bound fraction is measured. The concentration of Cetrorelix in the original sample is inversely proportional to the measured radioactivity and is determined by comparison to a standard curve.

-

Pharmacokinetic Analysis

-

Modeling: The plasma concentration-time data for each subject is analyzed using non-compartmental methods.[12][13]

-

Parameter Calculation: Key pharmacokinetic parameters are calculated, including:

-

t½ (Terminal Half-Life): The time required for the plasma concentration of the drug to decrease by half during the terminal elimination phase.

-

Cmax: The maximum observed plasma concentration.

-

Tmax: The time at which Cmax is reached.

-

AUC (Area Under the Curve): The total drug exposure over time.

-

Visualizations: Pathways and Workflows

Signaling Pathway of Cetrorelix Acetate

Cetrorelix functions as a gonadotropin-releasing hormone (GnRH) antagonist.[8][14][15] It competitively binds to GnRH receptors on the gonadotrophic cells of the anterior pituitary gland.[1][10][15] This action blocks the downstream signaling cascade that leads to the synthesis and release of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH), thereby preventing the LH surge that triggers ovulation.[1][8][15]

References

- 1. ema.europa.eu [ema.europa.eu]

- 2. ec.europa.eu [ec.europa.eu]

- 3. Cetrorelix | C70H92ClN17O14 | CID 25074887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cetrorelix in reproductive medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cetrorelix Acetate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. academic.oup.com [academic.oup.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. Cetrorelix Acetate for Injection 0.25 mg FOR SUBCUTANEOUS USE ONLY [dailymed.nlm.nih.gov]

- 11. Pharmacodynamic effects and plasma pharmacokinetics of single doses of cetrorelix acetate in healthy premenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Novel formulations of cetrorelix acetate in healthy men: pharmacodynamic effects and noncompartmental pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Articles [globalrx.com]

- 15. What is the mechanism of Cetrorelix? [synapse.patsnap.com]

A Technical Guide to the Non-Pituitary Actions of Cetrorelix Acetate

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Cetrorelix Acetate, a synthetic decapeptide, is well-established as a potent gonadotropin-releasing hormone (GnRH) antagonist. Its primary clinical application lies in reproductive medicine, where it competitively binds to GnRH receptors in the anterior pituitary gland, thereby inhibiting the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) to prevent premature ovulation.[1][2][3][4] However, a growing body of evidence reveals that the biological activity of Cetrorelix extends far beyond the pituitary-gonadal axis. GnRH receptors are expressed in a multitude of non-pituitary tissues, including various cancer cell lines, reproductive organs, and even immune cells.[5][6][7] In these peripheral sites, Cetrorelix can exert direct antiproliferative, pro-apoptotic, and immunomodulatory effects, opening new avenues for its therapeutic application in oncology and immunology. This guide provides an in-depth technical overview of these non-pituitary actions, summarizing key quantitative data, detailing experimental methodologies, and illustrating the distinct signaling pathways involved.

Expression of GnRH Receptors in Non-Pituitary Tissues

The prerequisite for the non-pituitary action of Cetrorelix is the presence of its target, the GnRH receptor (GnRHR), in peripheral tissues. The expression of GnRHR has been identified in a wide range of normal and malignant human tissues, suggesting that GnRH may act in an autocrine or paracrine manner to regulate cellular functions beyond reproduction.[6][8]

Reproductive Tissues and Tumors:

Non-Reproductive Tissues:

The presence of GnRHR on hormone-dependent tumors, such as those of the prostate, breast, ovary, and endometrium, is of particular interest and forms the basis for investigating the direct anti-cancer effects of GnRH analogues like Cetrorelix.[5][7][9]

Direct Antiproliferative and Pro-Apoptotic Effects on Cancer Cells

Cetrorelix has demonstrated direct inhibitory effects on the growth and survival of various cancer cell lines, independent of its systemic hormonal suppression.

Prostate Cancer: In primary cell co-cultures from human prostate adenocarcinoma, Cetrorelix significantly reduces cell growth and increases apoptosis.[10][11] These effects are dose-dependent and occur without altering the expression of the GnRH receptor itself.[10][11] This suggests that GnRH receptors on tumor prostatic cells may not differentiate between agonists and antagonists in the same way pituitary receptors do, with both types of analogues activating an inhibitory pathway.[11]

Ovarian and Endometrial Cancer: Studies have shown that Cetrorelix exerts antiproliferative effects on human endometrial and ovarian cancer cell lines.[9] Intriguingly, research indicates that these effects, along with those of GnRH-II, persist even after the knockout of the classical GnRH-I receptor.[9] This suggests the involvement of an alternative receptor or signaling pathway in mediating the direct anti-tumor actions of Cetrorelix in these cancers.[9]

Triple-Negative Breast Cancer (TNBC): In vivo studies using xenograft models of LHRH receptor-positive TNBC have shown that treatment with a Cetrorelix pamoate preparation significantly inhibits tumor growth.[12] A 53% inhibition of tumor volume was observed by day 28 of the experiment compared to controls.[12]

Uterine Leiomyoma (Fibroids): Cetrorelix is also suggested to have a direct pro-apoptotic effect on uterine leiomyoma cells.[13] This action is proposed to be in addition to the systemic sex hormone deficit caused by its pituitary action, contributing to the shrinkage of fibroids.[13]

Quantitative Data on Non-Pituitary Actions

The following tables summarize key quantitative findings from studies investigating the direct effects of Cetrorelix.

Table 1: GnRH Receptor Binding Characteristics in Prostate Cancer Cells

| Parameter | Value | Cell Type | Reference |

|---|---|---|---|

| Dissociation Constant (Kd) | 1.11 ± 0.28 nM | Primary Human Prostate Carcinoma | [11] |

| Max. Binding Capacity (Bmax) | 2.81 ± 0.37 pmol/mg protein| Primary Human Prostate Carcinoma |[11] |

Table 2: Dose-Dependent Effects of Cetrorelix on Prostate Cancer Cells

| Cetrorelix Concentration | Effect on Cell Growth | Effect on Apoptosis | Cell Type | Reference |

|---|

| 5 - 20 ng/mL | Significant reduction | Significant increase in DNA fragmentation | Primary Human Prostate Carcinoma |[10][11] |

Table 3: In Vivo Anti-Tumor Efficacy of Cetrorelix

| Cancer Type | Treatment | Outcome | Model | Reference |

|---|

| Triple-Negative Breast Cancer | Cetrorelix Pamoate (100 µ g/day est.) | 53% inhibition of tumor volume increase at Day 28 | HCC1806 Xenograft in Nude Mice |[12] |

Signaling Pathways in Non-Pituitary Tissues

The intracellular signaling pathways activated by GnRHR in non-pituitary tissues diverge significantly from the classical pathway observed in pituitary gonadotropes.

Classical Pituitary Pathway: In the pituitary, GnRH binding to its receptor primarily activates the Gαq/11 protein, leading to the stimulation of phospholipase C (PLC), generation of inositol triphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium and activation of protein kinase C (PKC). This cascade ultimately results in the synthesis and release of LH and FSH.

Caption: Classical GnRH signaling pathway in pituitary gonadotropes.

Non-Pituitary Signaling Pathways: In contrast, the anti-proliferative actions of GnRH analogues in extrapituitary tissues, such as cancer cells, do not involve the classical Gαq/11-PLC pathway.[5][14] Instead, evidence points towards the activation of Gαi proteins, leading to the inhibition of adenylyl cyclase and a decrease in cAMP. Furthermore, GnRHR activation in these cells engages other complex signaling networks, including:

-

Mitogen-activated protein kinase (MAPK) pathways: Influencing cell proliferation and differentiation.

-

Phosphatidylinositol 3-kinase (PI3K)/Akt pathway: Regulating cell survival and apoptosis.

-

Cross-talk with growth factor receptors: GnRHR can interact with receptors like the Epidermal Growth Factor Receptor (EGFR), modulating their signaling output.[5][14]

-

Actin cytoskeleton remodeling: Affecting cell motility and metastasis through small Rho GTPases.[5][14]

Caption: Postulated non-pituitary signaling of Cetrorelix in cancer cells.

Immunomodulatory Effects

Emerging evidence suggests that Cetrorelix may also possess immunomodulatory properties.

Rheumatoid Arthritis (RA): In a proof-of-concept, double-blind, randomized trial in patients with active longstanding RA and high gonadotropin levels, Cetrorelix treatment significantly reduced the Disease Activity Score 28 (DAS28CRP) compared to placebo.[15] Furthermore, significant reductions in the proinflammatory cytokines TNF-α and IL-1β were observed by day 15.[15]

Endometrial Protection: In a murine model, pretreatment with Cetrorelix showed a protective effect on the uterus against damage caused by anti-PD-L1 immune checkpoint inhibitors.[16] While it did not prevent ovarian follicular reduction, Cetrorelix restored normal decidualization patterns in the uterus, highlighting a potential role in fertility preservation during cancer immunotherapy.[16]

Experimental Protocols

This section details the methodologies used in key experiments to elucidate the non-pituitary actions of Cetrorelix.

Protocol 1: Assessment of Antiproliferative and Pro-Apoptotic Effects on Primary Prostate Cancer Cells (Adapted from Dondi et al., 2008 and Marelli et al., 2011[10][11])

-

Cell Culture:

-

Obtain prostate adenocarcinoma samples from radical prostatectomy.

-

Mechanically and enzymatically digest the tissue to separate epithelial and stromal cells.

-

Establish a primary co-culture using a bicameral system (e.g., Transwell inserts), with stromal cells seeded in the lower chamber and epithelial cells in the upper insert.

-

Culture in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

-

-

Treatment:

-